6-Chlorobenzo[a]phenoxazin-5-one
CAS No.: 73397-07-6
Cat. No.: VC15583280
Molecular Formula: C16H8ClNO2
Molecular Weight: 281.69 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 73397-07-6 |
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Molecular Formula | C16H8ClNO2 |
Molecular Weight | 281.69 g/mol |
IUPAC Name | 6-chlorobenzo[a]phenoxazin-5-one |
Standard InChI | InChI=1S/C16H8ClNO2/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8H |
Standard InChI Key | AGYLQHFTGWKECH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)Cl |
Introduction
Synthesis and Manufacturing of 6-Chlorobenzo[a]phenoxazin-5-one
Condensation of 2,4-Diaminophenol and 2,3-Dichloro-1,4-Naphthoquinone
The primary synthetic route involves the alkaline condensation of 2,4-diaminophenol (1) with 2,3-dichloro-1,4-naphthoquinone (2) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 2,4-diaminophenol attack the electrophilic quinone carbons, followed by cyclization to form the phenoxazine core. The intermediate 6-chloro-10-aminobenzo[a]phenoxazin-5-one (3) is isolated in 89% yield after recrystallization from an ethanol-DMF mixture .
Reaction Conditions:
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Solvent: Ethanol/water mixture
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Temperature: Reflux (~78°C)
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Duration: 6 hours
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Work-up: Filtration, washing with 5% HCl, and recrystallization
Key spectral data for intermediate 3:
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UV-Vis (EtOH/DMF): λₘₐₓ = 313, 388, 469 nm
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IR (ν, cm⁻¹): 3444–3324 (N–H stretch), 1791 (C=O), 1609 (C=C)
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¹H NMR (CDCl₃): δ 5.52 (2H, NH₂), 6.8–7.6 (7H, aromatic protons)
Derivatization via Schiff Base Formation
Intermediate 3 undergoes further reactions with substituted benzaldehydes (4–8) to yield imino derivatives (9–13). For example, condensation with 4-chlorobenzaldehyde (4) produces 6-chloro-10-(4-chlorophenylimino)benzo[a]phenoxazin-5-one (9) in high purity. These derivatives exhibit tunable absorption profiles, making them suitable for dye applications .
General Reaction Scheme:
Structural and Spectroscopic Characteristics
Molecular Architecture
The compound features a planar phenoxazine system fused with a naphthoquinone moiety. The chlorine atom at position 6 and the ketone at position 5 introduce electronic asymmetry, influencing its reactivity and optical properties .
Molecular Formula: C₁₆H₈ClNO₂
Molecular Weight: 281.69 g/mol
SMILES: C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)Cl
InChIKey: AGYLQHFTGWKECH-UHFFFAOYSA-N
Spectroscopic Data
Table 1: Key Spectroscopic Properties
Technique | Data |
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UV-Vis | λₘₐₓ = 260, 328, 387, 493, 530 nm (EtOH/DMF) |
IR | 3070 (=C–H), 1721 (C=O), 1672 (C=N), 1502 (C=C) |
¹H NMR | δ 8.3–6.6 (aromatic protons), δ 2.2–2.3 (–CH₃ in derivative 13) |
Physical and Chemical Properties
Solubility and Stability
6-Chlorobenzo[a]phenoxazin-5-one exhibits limited solubility in polar solvents (4.2 µg/mL at pH 7.4) but dissolves readily in DMF or dimethyl sulfoxide (DMSO). The compound is stable under ambient conditions but degrades under strong acidic or alkaline environments .
Table 2: Computed Physicochemical Properties
Property | Value |
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XLogP3 | 3.7 |
Topological PSA | 38.7 Ų |
Hydrogen Bonding | Acceptors: 3; Donors: 0 |
Rotatable Bonds | 0 |
Reactivity
The electron-deficient quinone moiety facilitates electrophilic substitution, while the amino group in intermediate 3 enables Schiff base formation. Halogenation at position 6 enhances resistance to enzymatic degradation, a trait valuable in dye longevity .
Applications in Dye Chemistry and Beyond
Textile and Industrial Dyes
Derivatives of 6-chlorobenzo[a]phenoxazin-5-one exhibit intense absorption in the visible spectrum (λₘₐₓ = 493–530 nm), rendering them suitable for synthetic dyes. For instance, derivative 13 (6-chloro-10-(4-methylphenylimino) variant) shows a bathochromic shift due to electron-donating methyl groups, ideal for deep-color applications .
Recent Advances and Future Directions
Recent work has optimized synthesis protocols to reduce reaction times and improve yields. Computational studies modeling the compound’s electronic structure could guide the design of derivatives with enhanced light-fastness or quantum efficiency . Challenges remain in scaling production and minimizing environmental impact during manufacturing.
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